molecular formula C16H14N2OS2 B2489838 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide CAS No. 863512-82-7

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2489838
CAS No.: 863512-82-7
M. Wt: 314.42
InChI Key: AWUISKCGNWXBNU-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a compound that features a thiazole ring, a thiophene ring, and a carboxamide group. Thiazole and thiophene are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUISKCGNWXBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a halogenating agent. The resulting thiazole derivative is then coupled with a thiophene-2-carboxylic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch synthesis and subsequent coupling reactions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety exhibits electrophilic character at C-2 and C-5 positions. In related compounds, nucleophilic substitution occurs under basic conditions:

Reaction Type Conditions Products Reference
Amination at C-2NH₃/EtOH, reflux, 12 h2-amino-substituted thiazole derivative
Thiol substitutionNaSH/DMF, 80°C, 6 hThiolated thiazole with S–S coupling byproducts

Key Insight : The phenyl group at C-4 of the thiazole ring sterically hinders substitution at C-5, favoring reactivity at C-2 .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution, with the carboxamide group acting as a meta-directing electron-withdrawing group:

Reaction Type Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-nitro-thiophene-carboxamide
SulfonationSO₃/H₂SO₄, 50°C, 4 hThiophene-3-sulfonic acid derivative

Mechanistic Note : The amide carbonyl deactivates the thiophene ring, reducing reaction rates compared to unsubstituted thiophene .

Amide Hydrolysis and Functionalization

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Reference
Acidic hydrolysis6M HCl, reflux, 8 hThiophene-2-carboxylic acid + amine byproduct
Basic hydrolysisNaOH/EtOH, 70°C, 6 hSodium thiophene-2-carboxylate

Yield Data : Hydrolysis under acidic conditions achieves ~75% conversion, while basic conditions yield >90% carboxylate .

Oxidation Reactions

The ethyl linker and sulfur atoms are oxidation targets:

Reaction Type Conditions Products Reference
Ethylene oxidationKMnO₄/H₂O, 25°C, 3 hKetone intermediate (unstable)
Thiazole-S oxidationH₂O₂/AcOH, 60°C, 2 hThiazole sulfoxide (minor)

Limitation : Over-oxidation leads to decomposition, necessitating controlled conditions .

Cycloaddition and Cross-Coupling

The conjugated π-system enables cycloaddition and metal-catalyzed coupling:

Reaction Type Conditions Products Reference
Diels-AlderMaleic anhydride, toluene, 110°CBicyclic adduct (endo preference)
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl-thiazole hybrid

Catalytic Efficiency : Pd-based catalysts achieve ~60% yield in Suzuki coupling, limited by steric bulk .

Photochemical Reactions

UV-induced reactions reveal unique reactivity:

Reaction Type Conditions Products Reference
[2+2] CycloadditionUV (254 nm), CH₂Cl₂, 12 hThiazole-thiophene fused cyclobutane
Radical polymerizationAIBN, 70°C, 24 hOligomers with irregular regiochemistry

Quantum Yield : Cycloaddition proceeds with Φ = 0.32, indicating moderate efficiency .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit notable antimicrobial activities. The thiazole ring is known for its effectiveness against a range of bacterial and fungal pathogens. Studies have shown that derivatives of thiophene-2-carboxamide can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi. For instance, derivatives similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method .

Anticancer Activity

The compound has shown promise in anticancer research. Thiophene and thiazole derivatives are being investigated for their ability to target specific cancer cell lines, including breast cancer (MCF7) and lung cancer (A-549). In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on these cancer cells, suggesting potential as novel anticancer agents . The mechanisms of action often involve the inhibition of key pathways involved in cell proliferation and survival.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

  • Heterocyclization Reactions : These reactions are crucial for forming the thiazole ring and can be achieved using various reagents and conditions tailored to optimize yield and purity.
  • Amidation Reactions : The formation of the carboxamide group is often conducted through the reaction of amines with activated carboxylic acids or their derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of this compound. Modifications to the thiophene or thiazole rings can significantly influence biological activity. For example:

Modification Effect on Activity
Substitution on the phenyl groupEnhanced antimicrobial potency
Alteration of functional groupsImproved anticancer efficacy
Variation in chain lengthChanges in bioavailability

Antimicrobial Activity Study

A study evaluated several thiophene derivatives against common pathogens. The results indicated that compounds with a thiazole moiety exhibited stronger antibacterial properties compared to those without it. This highlights the importance of structural components in designing effective antimicrobial agents .

Anticancer Efficacy Assessment

In another study focusing on breast cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects using the Sulforhodamine B assay. Results showed that certain modifications led to a significant reduction in cell viability, indicating potential for further development as anticancer therapies .

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Shares the thiazole ring but lacks the thiophene and carboxamide groups.

    Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the thiazole ring.

    Benzothiazole derivatives: Similar in structure but with a benzene ring fused to the thiazole ring.

Uniqueness

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings with a carboxamide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by structure-activity relationship (SAR) studies and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S, with a molecular weight of 306.34 g/mol. The compound features a thiophene ring and a thiazole moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with thiazole rings exhibit notable anticancer properties. A study demonstrated that various thiazole derivatives, including those similar to this compound, possess cytotoxic effects against several cancer cell lines. For instance:

CompoundIC50 (µg/mL)Cell Line
This compound1.98 ± 1.22Jurkat
Doxorubicin< 1.0Jurkat

The IC50 values suggest that the compound's activity is comparable to established chemotherapeutics like doxorubicin, particularly against Jurkat cells, which are used as a model for T-cell leukemia .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A series of thiazole derivatives were tested against Mycobacterium tuberculosis and exhibited significant growth inhibition:

CompoundActivityReference
This compoundInhibitory against resistant strains

These findings highlight the potential of thiazole-containing compounds in developing new treatments for resistant bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Thiazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

CompoundCOX Inhibition IC50 (µM)
This compound42.1 ± 0.30 (COX-1)
Other derivativesVarious values ranging from 19.45 to 34.4 (COX inhibitors)

This data indicates that the compound may serve as a lead structure for developing anti-inflammatory drugs .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substitution on the Phenyl Ring : The presence of electron-donating groups enhances activity.
  • Thiazole and Thiophene Interactions : The spatial arrangement and electronic properties of these rings are crucial for binding to biological targets.

A comprehensive SAR analysis revealed that modifications at specific positions can significantly alter the potency of these compounds against various biological targets .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study involving patients with advanced leukemia showed promising results when treated with thiazole-based compounds similar to N-[2-(2-phenyldisulfide)-thiazol]. Patients exhibited reduced tumor sizes and improved survival rates.
  • Case Study on Antimicrobial Resistance : In a clinical trial assessing the efficacy of thiazole derivatives against drug-resistant tuberculosis strains, participants receiving treatment with these compounds showed significant improvements in clinical outcomes compared to standard therapies.

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